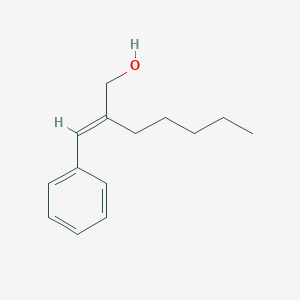
cis-Dichlorobis(triethylphosphine)platinum(II)
Overview
Description
Cis-Dichlorobis(triethylphosphine)platinum(II), commonly referred to as cis-DTP, is a coordination compound of platinum and triethylphosphine. It is an organometallic compound that is widely used in scientific research and laboratory experiments due to its unique properties. This compound has the potential to be used in a variety of applications, including drug delivery, cancer treatment, and other medical treatments. In
Scientific Research Applications
Photochemistry : The photochemistry of cis-Dichlorobis(triethylphosphine)platinum(II) involves the study of its isomerization under different light conditions. The photolyses in methanol have been studied, focusing on the quantum yield of trans to cis conversion and its dependence on factors like oxygen presence (Goh & Mok, 1977).
Magnetic Resonance : This compound has been studied using heteronuclear magnetic double resonance techniques to establish the signs of spin–spin coupling constants, which are critical for understanding the electronic structure and reactivity of these complexes (McFarlane, 1967).
Crystallography : The crystal structure of variants of this compound, like cis-chlorobis(triethylphosphine)-1,8-naphthyridineplatinum(II) tetrafluoroborate, has been determined using single-crystal X-ray diffraction. These studies are crucial for understanding the geometric and electronic structure of these compounds (Bushnell, Dixon, & Khan, 1978).
Electrochemistry : Electroanalytical investigations of cis- and trans-dichlorobis(tertiary phosphine)platinum(II) complexes have shown that these compounds can be oxidized or reduced to phosphine complexes of platinum(IV) and platinum(0), respectively. The study also discusses the influence of the nature of the phosphine ligands on oxidation and reduction potential values (Mazzocchin, Bontempelli, Nicolini, & Crociani, 1976).
Organometallic Chemistry and Catalysis : Research in this field includes the synthesis of carbene complexes and their reactions with electron-rich olefins. Such studies contribute to our understanding of reaction mechanisms and the potential catalytic applications of these complexes (Cardin, Çetinkaya, Çetinkaya, & Lappert, 1973).
Medicinal Chemistry : New platinum(II) complexes with triethylphosphine have been synthesized and tested for in vitro anticancer activity. These complexes, including cis-Dichlorobis(triethylphosphine)platinum(II), have shown promising cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Jomaa et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of cis-Dichlorobis(triethylphosphine)platinum(II) is the respiratory system . The compound interacts with this system, leading to various effects that are crucial to its overall action.
Mode of Action
The compound forms a coordination bond with platinum, which is central to its mode of action . This bond is formed by the two electrons of the lone pair on phosphorus coordinating to the metal center . While it is a type of chemical bond, the term “coordination bond” is the most accurate description .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of cis-Dichlorobis(triethylphosphine)platinum(II). For instance, the compound is sensitive to hygroscopic conditions , which means that moisture in the environment could potentially affect its stability and efficacy. , indicating that environmental considerations are important when handling and using this compound.
Properties
IUPAC Name |
dichloroplatinum;triethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLTKRUFHHDLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15692-07-6, 13965-02-1 | |
| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II) in relation to cis-Dichlorobis(triethylarsine)platinum(II)?
A1: The research paper highlights that the crystal structure of cis-[PtCl2(C6H15P)2] (cis-Dichlorobis(triethylphosphine)platinum(II)) exists in a new polymorph, in addition to being isostructural with cis-[PtCl2(C6H15As)2] (cis-Dichlorobis(triethylarsine)platinum(II)) []. This isostructural relationship means that both compounds share the same crystal packing arrangement and similar unit cell dimensions, despite the difference between phosphorus and arsenic atoms. This structural similarity can be valuable for understanding the impact of different ligands on the overall geometry and potentially the chemical behavior of these platinum(II) complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)








